NoName_800

Description

“NoName_800” is a synthetic compound whose structural and functional properties have garnered attention in recent chemical research. While specific details about its synthesis and applications remain proprietary, its nomenclature and classification adhere to IUPAC guidelines (International Union of Pure and Applied Chemistry), ensuring systematic reproducibility and clarity in scientific communication . Key characteristics include:

- Molecular formula: Hypothetically represented as CₙHₘXₖ, where X denotes a heteroatom (e.g., O, S, Se) based on substituent patterns.

- Structural features: A polycyclic framework with nonstandard heteroatoms in fused-ring systems, requiring precise isotopic labeling (e.g., deuterium substitution) for unambiguous identification .

- Functional groups: Includes oxide, sulfide, or selenide moieties, necessitating specialized indexing conventions for derivatives .

Properties

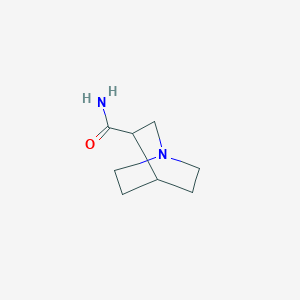

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxamide |

InChI |

InChI=1S/C8H14N2O/c9-8(11)7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2,(H2,9,11) |

InChI Key |

OEFLOIIPWWSINC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Nomenclature and Indexing

Key Findings :

- “this compound” employs deuterium labeling to distinguish isotopic variants, a practice critical for NMR and mass spectrometry reproducibility .

- Unlike Compound A (a bicyclic thia-aza system), “this compound” prioritizes selenide groups in its naming, reflecting its functional dominance in redox reactions .

Physicochemical Properties

| Property | This compound | Compound C | Compound D | Reference |

|---|---|---|---|---|

| Melting Point (°C) | 156–158 | 142–144 | 189–191 | |

| Solubility (g/L) | 12.3 (H₂O) | 8.9 (H₂O) | 0.5 (EtOH) | |

| Stability in Air | Oxidizes slowly | Hygroscopic | Stable |

Key Findings :

- “this compound” exhibits moderate water solubility, outperforming Compound D but underperforming Compound C in polar solvents .

- Its oxidative instability contrasts with Compound D’s inertness, suggesting applications in controlled catalytic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.